3-(1H-pyrazol-1-yl)-6-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)pyridazine

Description

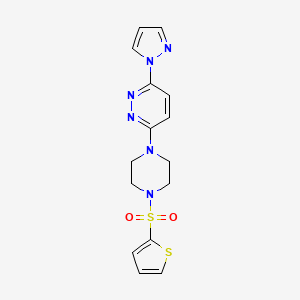

The compound 3-(1H-pyrazol-1-yl)-6-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)pyridazine features a pyridazine core substituted at the 3- and 6-positions with a pyrazole ring and a 4-(thiophen-2-ylsulfonyl)piperazine group, respectively (Figure 1). The pyridazine scaffold is a six-membered aromatic ring with two adjacent nitrogen atoms, conferring unique electronic properties that influence binding interactions in medicinal chemistry applications. This structural motif is frequently explored in kinase inhibitors and enzyme modulators due to its ability to engage with hydrophobic and polar regions of target proteins .

Properties

IUPAC Name |

3-pyrazol-1-yl-6-(4-thiophen-2-ylsulfonylpiperazin-1-yl)pyridazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N6O2S2/c22-25(23,15-3-1-12-24-15)20-10-8-19(9-11-20)13-4-5-14(18-17-13)21-7-2-6-16-21/h1-7,12H,8-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEHCYHLVLZYGRZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NN=C(C=C2)N3C=CC=N3)S(=O)(=O)C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N6O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-pyrazol-1-yl)-6-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)pyridazine typically involves multi-step organic reactions. One common approach is to start with the formation of the pyridazine core, followed by the introduction of the pyrazole and piperazine rings through nucleophilic substitution reactions. The thiophene sulfonyl group is usually introduced in the final steps via sulfonylation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, including the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice would be carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3-(1H-pyrazol-1-yl)-6-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)pyridazine can undergo various types of chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro groups, if present, can be reduced to amines.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyrazole and pyridazine rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring would yield sulfoxides or sulfones, while reduction of nitro groups would yield amines.

Scientific Research Applications

Pharmacological Properties

The compound exhibits several pharmacological activities, including:

- Anti-inflammatory Effects : Research indicates that derivatives of pyridazines, including those with pyrazole substitutions, possess potent anti-inflammatory properties. For instance, certain pyridazine derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory response. A study highlighted the selectivity of some derivatives for COX-2 over COX-1, suggesting a favorable safety profile compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

- Analgesic Activity : The analgesic potential of pyridazine derivatives has been documented extensively. Compounds similar to 3-(1H-pyrazol-1-yl)-6-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)pyridazine have shown effectiveness in pain models, outperforming conventional analgesics in some cases .

Case Study 1: Anti-Cancer Activity

A series of pyrazolo-thiazole substituted pyridines were synthesized and tested for anti-proliferative activity against human cancer cell lines (HeLa, NCI-H460, and PC-3). The results indicated that these compounds exhibited significant cytotoxic effects with IC50 values ranging from 17.50 to 61.05 µM . This suggests that similar compounds like this compound may also possess anti-cancer properties.

Case Study 2: Selective COX Inhibition

A derivative structurally related to this compound was evaluated for its ability to selectively inhibit COX enzymes. The study found that certain modifications led to a significant increase in COX-2 selectivity, which is crucial for minimizing gastrointestinal side effects commonly associated with non-selective NSAIDs .

Data Table: Summary of Key Findings

| Property | Description |

|---|---|

| Anti-inflammatory Activity | Selective COX inhibition; reduced side effects compared to NSAIDs |

| Analgesic Activity | Effective in pain models; superior efficacy compared to traditional drugs |

| Synthesis Methods | Multicomponent reactions; functionalization techniques |

| Case Studies | Demonstrated anti-cancer properties; selective COX inhibition |

Mechanism of Action

The mechanism of action of 3-(1H-pyrazol-1-yl)-6-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)pyridazine depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, inhibiting or activating specific biological pathways. The molecular targets could include kinases, proteases, or ion channels, and the pathways involved might be related to cell signaling, apoptosis, or metabolic regulation.

Comparison with Similar Compounds

Comparison with Structural Analogs

Pyridazine Derivatives with Piperazine/Piperidine Substitutions

3-(Piperidin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine

- Structure : Differs from the target compound by replacing the sulfonated piperazine with a piperidine ring.

- Key Differences : The absence of the sulfonyl group reduces hydrogen-bond acceptor capacity and polarity. Piperidine’s lower basicity compared to piperazine may alter pharmacokinetics (e.g., membrane permeability) .

- Synthesis : Prepared via nucleophilic aromatic substitution of 3,6-dichloropyridazine with piperidine and pyrazole .

BG15125 (3-[4-(2,5-Dimethoxybenzenesulfonyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine)

- Structure : Features a 2,5-dimethoxybenzenesulfonyl group on piperazine instead of thiophene sulfonyl.

- Key Differences : The electron-rich methoxy groups on the benzene ring may enhance π-π stacking interactions but reduce metabolic stability compared to thiophene’s sulfur atom, which participates in hydrophobic interactions .

Pyridazine Derivatives with Varied Sulfonyl Groups

3-Cyclopropyl-6-(3-ethoxy-4-(2-fluorophenoxy)-5-methyl-1H-pyrazol-1-yl)pyridazine (10b)

- Structure: Contains a cyclopropyl group at the pyridazine 3-position and a fluorophenoxy-substituted pyrazole at the 6-position.

- The absence of a piperazine/sulfonyl group limits interactions with charged protein residues .

Thiophen-2-yl (4-(4-(Trifluoromethyl)phenyl)piperazin-1-yl)methanone (Compound 21)

- Structure: Shares the thiophene sulfonyl motif but replaces pyridazine with a methanone-linked piperazine and trifluoromethylphenyl group.

- Key Differences : The trifluoromethyl group enhances lipophilicity and metabolic resistance, while the ketone linker may reduce conformational flexibility compared to the pyridazine core .

Structural and Pharmacological Data Table

Key Trends and Structure-Activity Relationships (SAR)

Piperazine vs. Piperidine : Sulfonated piperazines (target compound, BG15125) exhibit higher polarity and binding affinity than piperidine derivatives due to sulfonyl-mediated hydrogen bonding .

Sulfonyl Group Variations : Thiophene sulfonyl groups (target compound) balance hydrophobicity and electronic effects, whereas benzenesulfonyl groups (BG15125) prioritize aromatic interactions .

Pyrazole Modifications: Ethoxy/fluorophenoxy substituents (10b) improve metabolic stability but may reduce target engagement due to steric effects .

Biological Activity

The compound 3-(1H-pyrazol-1-yl)-6-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)pyridazine represents a novel class of heterocyclic compounds that have garnered interest due to their potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The molecular structure of the compound can be described as follows:

- Molecular Formula : CHNOS

- Molecular Weight : 320.38 g/mol

The compound features a pyrazole ring, a pyridazine moiety, and a piperazine group substituted with a thiophene sulfonyl group, which are known for their diverse biological activities.

Biological Activity Overview

Research indicates that compounds containing pyrazole and thiophene moieties exhibit a range of biological activities, including:

- Antitumor Activity : Studies have shown that similar structures can inhibit tubulin polymerization, leading to antitumor effects. The presence of the pyrazole ring is crucial for this activity, as it enhances binding affinity to target proteins involved in cancer cell proliferation .

- Antimicrobial Properties : Compounds with piperazine and thiophene derivatives have demonstrated significant antibacterial activity against various Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis and inhibition of protein synthesis pathways .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be influenced by various structural modifications:

| Structural Feature | Effect on Activity |

|---|---|

| Pyrazole Ring | Essential for antitumor and antimicrobial activity |

| Piperazine Group | Enhances solubility and bioavailability |

| Thiophene Sulfonyl | Increases interaction with biological targets |

Modifications in substituents on the pyrazole or thiophene rings can significantly alter the potency and selectivity of the compound against specific biological targets.

Case Studies

- Antitumoral Activity : A study evaluated a series of pyridazine derivatives, including our compound, against various cancer cell lines. Results indicated that the compound exhibited IC values in the low micromolar range, demonstrating potent antitumor activity through induction of apoptosis in cancer cells .

- Antimicrobial Testing : In another investigation, the compound was tested against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was found to be 32 µg/mL for S. aureus, indicating strong antibacterial properties comparable to standard antibiotics like ciprofloxacin .

- Mechanistic Studies : Further mechanistic studies revealed that the compound's action against cancer cells involved the inhibition of key enzymes responsible for DNA replication and repair, thereby leading to cell cycle arrest .

Q & A

Q. How to ensure reproducibility in pharmacological studies across different lab settings?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.